Fe(III)(TDCPP) chloride

Catalog No.
S544802
CAS No.
13674-87-8
M.F
C9H15Cl6O4P
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fe(III)(TDCPP) chloride

CAS Number

13674-87-8

Product Name

Fe(III)(TDCPP) chloride

IUPAC Name

tris(1,3-dichloropropan-2-yl) phosphate

Molecular Formula

C9H15Cl6O4P

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2

InChI Key

ASLWPAWFJZFCKF-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
In water, 7 mg/L at 24 °C
Soluble in most organic solvents

Synonyms

Fyrol FR 2, TDCPP compound, tris(1,3-dichloro-2-propyl)phosphate

Canonical SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

The exact mass of the compound Tris(1,3-dichloro-2-propyl)phosphate is 427.8839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)1.62e-05 min water, 7 mg/l at 24 °csoluble in most organic solvents. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of trialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Iron(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, or Fe(TCPP)Cl, is a synthetic heme analog distinguished by four peripherally-attached carboxylic acid groups. These functional groups impart pH-dependent aqueous solubility and provide reactive sites for covalent attachment, setting it apart from non-functionalized porphyrins like Fe(TPP)Cl. This makes Fe(TCPP)Cl a specialized precursor for creating heterogeneous catalysts, functionalized surfaces, and metal-organic frameworks (MOFs) intended for applications in aqueous media, including biomimetic catalysis and electrocatalysis.

Substituting Fe(TCPP)Cl with its non-functionalized counterpart, Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), is unfeasible for applications requiring aqueous processing or covalent immobilization. Fe(TPP)Cl is insoluble in water and lacks the carboxylic acid groups necessary for direct chemical anchoring to supports like functionalized silica, carbon nanotubes, or polymers. While other water-soluble analogs like Fe(TPPS)Cl (sulfonated) exist, the carboxyl groups of Fe(TCPP)Cl offer distinct advantages in pKa, coordination chemistry, and reactivity, making them uniquely suitable for forming amide or ester bonds, or serving as building blocks in specific metal-organic frameworks (MOFs). Therefore, applications designed around surface functionalization or specific aqueous-phase catalytic mechanisms necessitate the procurement of Fe(TCPP)Cl.

Precursor Suitability: Enables Covalent Immobilization for Heterogeneous Catalysis

The carboxylic acid moieties of Fe(TCPP)Cl serve as versatile chemical handles for covalent immobilization, a capability absent in the unfunctionalized analog Fe(TPP)Cl. Fe(TCPP)Cl can be readily grafted onto supports such as multi-walled carbon nanotubes (MWCNTs) or used as a linker to construct robust metal-organic frameworks (MOFs). This process creates stable, recyclable heterogeneous catalysts where the porphyrin unit is permanently anchored, preventing leaching and simplifying product purification.

Evidence DimensionCovalent Immobilization Capability
Target Compound DataReadily forms covalent bonds (e.g., amide) via its carboxyl groups for attachment to functionalized supports and MOF synthesis.
Comparator Or BaselineFe(TPP)Cl: Lacks functional groups for direct covalent immobilization; requires complex, multi-step surface modification of the support or porphyrin ring.
Quantified DifferenceQualitative but absolute: Fe(TCPP)Cl possesses inherent functionality for direct anchoring, while Fe(TPP)Cl does not.
ConditionsStandard coupling reactions (e.g., with carbodiimides) or solvothermal MOF synthesis.

This compound is the correct choice for researchers designing durable, reusable solid-phase catalysts or functional materials, eliminating the need for complex, bespoke linker synthesis.

Electrochemical Behavior: Tuned Redox Potentials from Electron-Withdrawing Groups

The electron-withdrawing nature of the four carboxyphenyl substituents on Fe(TCPP)Cl modifies the electronic structure of the porphyrin ring, altering the redox potentials of the central iron atom compared to Fe(TPP)Cl. Studies on related fluorinated iron porphyrins show that such groups make the iron center more electron-deficient, which can shift reduction potentials. For Fe(TPP)Cl, the Fe(III)/Fe(II) reduction occurs at approximately +0.15 V vs Ag/AgCl in DMF. While direct side-by-side data is sparse, the functional groups on Fe(TCPP)Cl are known to be critical for its performance in electrocatalytic applications like CO2 reduction, where tuning the redox potential is key to achieving high selectivity and low overpotential.

Evidence DimensionFe(III)/Fe(II) Redox Potential
Target Compound DataModified by electron-withdrawing carboxyl groups, making it suitable for targeted electrocatalytic processes.
Comparator Or BaselineFe(TPP)Cl: Fe(III)/Fe(II) couple at E1/2 = +0.15 V vs Ag/AgCl.
Quantified DifferenceThe precise shift varies with conditions, but the electronic perturbation is a key design feature for electrocatalysis.
ConditionsCyclic voltammetry in DMF with 0.1 M [NBu4][BF4] supporting electrolyte.

Procurement of Fe(TCPP)Cl is justified when the electrochemical process requires a specific redox window that the baseline Fe(TPP)Cl does not provide.

Processability: Enables Aqueous-Phase and Biomimetic Catalysis

Unlike Fe(TPP)Cl, which is soluble in chlorinated organic solvents, Fe(TCPP)Cl's carboxyl groups allow for solubility in aqueous base or polar organic solvents like DMF. This property is critical for developing biomimetic catalysts that operate in water, mimicking enzymes like peroxidase and cytochrome P450. For example, a metal-organic framework constructed from Fe(TCPP)Cl linkers, PCN-222(Fe), demonstrated excellent peroxidase activity in buffer solutions. This processability in environmentally benign solvents is a significant advantage over systems requiring hazardous organic media.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in aqueous base and polar aprotic solvents (e.g., DMF), enabling aqueous-phase applications.
Comparator Or BaselineFe(TPP)Cl: Insoluble in water; requires organic solvents like dichloromethane or DMF.
Quantified DifferenceQualitative but critical for process design: enables transition from organic to aqueous reaction media.
ConditionsAqueous buffer solutions for biomimetic catalysis; DMF for synthesis and electrochemistry.

This compound should be selected for projects aiming to develop green catalytic processes or to study biomimetic reactions in physiologically relevant aqueous environments.

Precursor for Heterogeneous Catalysts and MOFs

The primary use for this compound is as a functional building block for creating solid-supported catalysts. Its carboxyl groups enable direct, covalent anchoring onto supports like carbon nanotubes or silica, or integration as a linker in metal-organic frameworks (MOFs) for applications in gas separation, sensing, and catalysis.

Aqueous-Phase Biomimetic Oxidation

Leveraging its solubility in aqueous media, Fe(TCPP)Cl is an ideal choice for developing artificial enzymes that mimic heme-containing proteins like peroxidases. It can be used to catalyze oxidation reactions in water, offering a greener alternative to processes that rely on organic solvents.

Electrocatalyst for CO2 Reduction

When immobilized on conductive surfaces, often as part of a MOF, Fe(TCPP)Cl serves as an effective electrocatalyst for the reduction of carbon dioxide to carbon monoxide. The functional groups aid in catalyst immobilization and can influence the local environment, contributing to catalytic activity and selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tris(1,3-dichloro-2-propyl)phosphate is a clear colorless viscous liquid. Generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods. (NTP, 1992)
Liquid
mp = 27 deg C; [ChemIDplus] Clear colorless liquid; [CAMEO]

Color/Form

Viscous liquid
Clear liquid

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

429.880962 Da

Monoisotopic Mass

427.883912 Da

Boiling Point

457 to 459 °F at 5 mmHg (NTP, 1992)
BP: 236-237 °C at 5 mm Hg

Flash Point

485 °F (NTP, 1992)
252 °C (Cleveland open cup)

Heavy Atom Count

20

Density

1.508 at 72 °F (NTP, 1992) - Denser than water; will sink
1.48 kg/L at 25 °C

LogP

3.65 (LogP)
log Kow = 3.65

Odor

Mild odor

Decomposition

When heated to decomposition, it emits toxic fumes of /hydrogen chloride/.
Tris(1,3-dichloro-2-propyl) phosphate was subjected to thermal oxidative degradation in air at 370 °C, hydrogen halides and halogenated C2- and C3-species resulted, acrolein presented the major toxic hazard.

Appearance

Solid powder

Melting Point

27.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1PRV4G0T0

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

10.3 mmHg at 77 °F (NTP, 1992)
0.00000007 [mmHg]

Pictograms

Health Hazard

Health Hazard

Other CAS

13674-87-8

Absorption Distribution and Excretion

C-labeled Fyrol FR-2 was readily absorbed from skin and GI tract of rats and rapidly distributed throughout body. Route of admin had little effect on distribution. Absorption and distribution were unaffected over dose range of 2 orders of magnitude.
Six hr after admin (94.4 umol/kg, iv) of u-(14)C-labeled tris(1,3-dichloro-2-propyl) phosphate, there were varying amt in liver, kidney, muscle, nucleic acids, and protein isolated from each tissue. Highest concn in liver. In each tissue, highest concn of bound radioactivity was in low mol wt RNA, with decr concn in protein, RNA, and DNA.
Five days after iv admin of (14)C-tris(1,3-dichloro-2-propyl) phosphate (TDCP) to sprague dawley rats, 92% of admin radiolabel was excreted; 54% in urine, 16% in feces, & 22% in expired air; 4% was recovered in the body. Less than 0.1% of admin dose was recovered as tris(1,3-dichloro-2-propyl) phosphate in excreta. TDCP was eliminated primarily by rapid metabolism whereas the slowly metabolized bis(1,3-dichloro-2-propyl)phosphate was eliminated by excretion. Major portion of radiolabel excreted in bile underwent enterohepatic recirculation.
In continuous flow test system tris(1,3-dichloro-2-propyl) phosphate was taken up rapidly by killifish reaching max on 1st day & levels were maintained until last day of exposure. Elimination was very fast.
For more Absorption, Distribution and Excretion (Complete) data for TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Five days after iv admin of (14)C-tris(1,3-dichloro-2-propyl) phosphate to Sprague-Dawley rats, 22% was excreted in expired air as (14)CO2. Major urinary, fecal, and biliary metabolite was bis(1,3-dichloro-2-propyl)phosphate. Other metabolites include the mono ester, 1,3-dichloro-2-propyl phosphate, and 1,3-dichloro-2-propanol.
Tris(1,3-dichloro-2-propyl)phosphate (Tris-CP) was metabolized to products which were mutagenic for Salmonella typhimurium TA100 in the presence of liver microsomes from phenobarbital (PB) pretreated rats and reduced nicotinamide adenine dinucleotide. ...
TDCPP was rapidly metabolized in vitro by an NADPH-dependent microsomal mixed-function oxidase system & glutathione S-transferases from rat liver to BDCPP, 1,3-dichloro-2-propanol, 3-chloro-1,2-propanediol, & one metabolite which was probably a glutathione conjugate.

Wikipedia

Tris(1,3-dichloro-2-propyl)phosphate

Biological Half Life

0.30 Days

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Flame retardants

Methods of Manufacturing

... From epichlorohydrin and phosphorus oxychloride and contains 49 wt % chlorine and 7.2 wt % phosphorus. The principle structure was mainly 1,3-dichloro-2-propyl groups.

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing
Transportation Equipment Manufacturing
Paint and Coating Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Wood Product Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Construction
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate: ACTIVE
Flame retardant formerly used in children's sleepwear; once considered as a potential replacement for/ tris(2,3-dibromo-1-propyl) phosphate/.
Fyrol /is/ trademark for series of phosphate flame retardant plasticizers.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tri(dichloroisopropyl) phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.08 ug/L.
A fabric sample from children's pajamas was extracted in acetone and resulting extracts analyzed by nuclear magnetic resonance (nmr).
Food samples (meats, dairy products, fruits, and root vegetables) were anlayzed for various phosphate residues incl tris(1,3-dichloro-2-propyl) phosphate by gas chromatography equipped with flame photometric or nitrogen/phosphorus detectors.

Stability Shelf Life

Resistant to chlorination in aqueous soln; it has an extremely low rate of hydrolysis & resists attack by bases.

Dates

Last modified: 08-15-2023
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3: Kamishima M, Hattori T, Suzuki G, Matsukami H, Komine C, Horii Y, Watanabe G, Oti T, Sakamoto H, Soga T, Parhar IS, Kondo Y, Takigami H, Kawaguchi M. Early-life exposure to Tris(1,3-dichloroisopropyl) phosphate induces dose-dependent suppression of sexual behavior in male rats. J Appl Toxicol. 2017 Dec 22. doi: 10.1002/jat.3569. [Epub ahead of print] PubMed PMID: 29271492.
4: Dasgupta S, Vliet SM, Kupsco A, Leet JK, Altomare D, Volz DC. Tris(1,3-dichloro-2-propyl) phosphate disrupts dorsoventral patterning in zebrafish embryos. PeerJ. 2017 Dec 14;5:e4156. doi: 10.7717/peerj.4156. eCollection 2017. PubMed PMID: 29259843; PubMed Central PMCID: PMC5733366.
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6: Carignan CC, Mínguez-Alarcón L, Williams PL, Meeker JD, Stapleton HM, Butt CM, Toth TL, Ford JB, Hauser R; EARTH Study Team. Paternal urinary concentrations of organophosphate flame retardant metabolites, fertility measures, and pregnancy outcomes among couples undergoing in vitro fertilization. Environ Int. 2017 Dec 11;111:232-238. doi: 10.1016/j.envint.2017.12.005. [Epub ahead of print] PubMed PMID: 29241080.
7: Briels N, Løseth ME, Ciesielski TM, Malarvannan G, Poma G, Kjærvik SA, Léon A, Cariou R, Covaci A, Jaspers VLB. In ovo transformation of two emerging flame retardants in Japanese quail (Coturnix japonica). Ecotoxicol Environ Saf. 2018 Mar;149:51-57. doi: 10.1016/j.ecoenv.2017.10.069. Epub 2017 Nov 15. PubMed PMID: 29149662.
8: Cristale J, Aragão Belé TG, Lacorte S, Rodrigues de Marchi MR. Occurrence and human exposure to brominated and organophosphorus flame retardants via indoor dust in a Brazilian city. Environ Pollut. 2017 Nov 9. pii: S0269-7491(17)32237-6. doi: 10.1016/j.envpol.2017.10.110. [Epub ahead of print] PubMed PMID: 29129432.
9: Li H, Yuan S, Su G, Li M, Wang Q, Zhu G, Letcher RJ, Li Y, Han Z, Liu C. Whole-Life-Stage Characterization in the Basic Biology of Daphnia magna and Effects of TDCIPP on Growth, Reproduction, Survival, and Transcription of Genes. Environ Sci Technol. 2017 Dec 5;51(23):13967-13975. doi: 10.1021/acs.est.7b04569. Epub 2017 Nov 17. PubMed PMID: 29115819.
10: Ren X, Zhao X, Duan X, Fang Z. Enhanced bio-concentration of tris(1,3-dichloro-2-propyl) phosphate in the presence of nano-TiO(2) can lead to adverse reproductive outcomes in zebrafish. Environ Pollut. 2017 Nov 3;233:612-622. doi: 10.1016/j.envpol.2017.10.101. [Epub ahead of print] PubMed PMID: 29107901.
11: Kupsco A, Dasgupta S, Nguyen C, Volz DC. Dynamic Alterations in DNA Methylation Precede Tris(1,3-dichloro-2-propyl)phosphate-Induced Delays in Zebrafish Epiboly. Environ Sci Technol Lett. 2017 Sep 12;4(9):367-373. doi: 10.1021/acs.estlett.7b00332. Epub 2017 Aug 11. PubMed PMID: 28993812; PubMed Central PMCID: PMC5630170.
12: Castorina R, Bradman A, Stapleton HM, Butt C, Avery D, Harley KG, Gunier RB, Holland N, Eskenazi B. Current-use flame retardants: Maternal exposure and neurodevelopment in children of the CHAMACOS cohort. Chemosphere. 2017 Dec;189:574-580. doi: 10.1016/j.chemosphere.2017.09.037. Epub 2017 Sep 12. PubMed PMID: 28963974.
13: Vojta Š, Melymuk L, Klánová J. Changes in Flame Retardant and Legacy Contaminant Concentrations in Indoor Air during Building Construction, Furnishing, and Use. Environ Sci Technol. 2017 Oct 17;51(20):11891-11899. doi: 10.1021/acs.est.7b03245. Epub 2017 Sep 27. PubMed PMID: 28910084.
14: Cheng R, Jia Y, Dai L, Liu C, Wang J, Li G, Yu L. Tris(1,3-dichloro-2-propyl) phosphate disrupts axonal growth, cholinergic system and motor behavior in early life zebrafish. Aquat Toxicol. 2017 Nov;192:7-15. doi: 10.1016/j.aquatox.2017.09.003. Epub 2017 Sep 5. PubMed PMID: 28898785.
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16: Li G, Ye H, Su G, Han Z, Xie C, Zhou B, Letcher RJ, Giesy JP, Yu H, Liu C. Establishment of a three-step method to evaluate effects of chemicals on development of zebrafish embryo/larvae. Chemosphere. 2017 Nov;186:209-217. doi: 10.1016/j.chemosphere.2017.07.163. Epub 2017 Aug 2. PubMed PMID: 28780448.
17: Sugeng EJ, Leonards PEG, van de Bor M. Brominated and organophosphorus flame retardants in body wipes and house dust, and an estimation of house dust hand-loadings in Dutch toddlers. Environ Res. 2017 Oct;158:789-797. doi: 10.1016/j.envres.2017.07.035. Epub 2017 Jul 27. PubMed PMID: 28756010.
18: Hammel SC, Hoffman K, Lorenzo AM, Chen A, Phillips AL, Butt CM, Sosa JA, Webster TF, Stapleton HM. Associations between flame retardant applications in furniture foam, house dust levels, and residents' serum levels. Environ Int. 2017 Oct;107:181-189. doi: 10.1016/j.envint.2017.07.015. Epub 2017 Jul 24. PubMed PMID: 28750223; PubMed Central PMCID: PMC5572835.
19: Jacobsen ML, Jaspers VLB, Ciesielski TM, Jenssen BM, Løseth ME, Briels N, Eulaers I, Leifsson PS, Rigét FF, Gomez-Ramirez P, Sonne C. Japanese quail (Coturnix japonica) liver and thyroid gland histopathology as a result of in ovo exposure to the flame retardants tris(1,3-dichloro-2-propyl) phosphate and Dechlorane Plus. J Toxicol Environ Health A. 2017;80(9):525-531. doi: 10.1080/15287394.2017.1336414. Epub 2017 Jul 11. PubMed PMID: 28696837.
20: He MJ, Yang T, Yang ZH, Li Q, Wei SQ. Occurrence and Distribution of Organophosphate Esters in Surface Soil and Street Dust from Chongqing, China: Implications for Human Exposure. Arch Environ Contam Toxicol. 2017 Oct;73(3):349-361. doi: 10.1007/s00244-017-0432-7. Epub 2017 Jul 8. PubMed PMID: 28689326.

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